8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Amination: Introduction of the amino group at the 8-position using reagents such as ammonia or amines under specific conditions.
Alkylation: The methyl group is introduced at the 3-position through alkylation reactions using methylating agents like methyl iodide.
Morpholinoethyl Substitution: The 7-position is functionalized with a 2-morpholinoethyl group through nucleophilic substitution reactions.
Final Purification: The compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental compliance. This might include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Intercalating with DNA/RNA: Affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
8-Amino-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the 7-(2-morpholinoethyl) group.
7-(2-Morpholinoethyl)-1H-purine-2,6(3H,7H)-dione: Lacks the 8-amino group.
3-Methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione: Lacks the 8-amino group.
Uniqueness
8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both the amino group at the 8-position and the morpholinoethyl group at the 7-position. These functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H18N6O3 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
8-amino-3-methyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione |
InChI |
InChI=1S/C12H18N6O3/c1-16-9-8(10(19)15-12(16)20)18(11(13)14-9)3-2-17-4-6-21-7-5-17/h2-7H2,1H3,(H2,13,14)(H,15,19,20) |
InChI Key |
ONLFEODDTLRUAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CCN3CCOCC3 |
Origin of Product |
United States |
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